1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one

Description

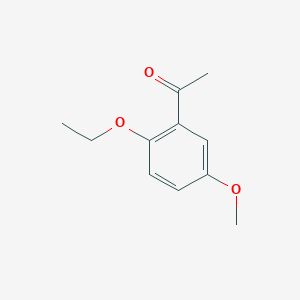

1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one is a substituted acetophenone derivative with a phenyl ring bearing ethoxy (–OCH₂CH₃) and methoxy (–OCH₃) groups at the 2- and 5-positions, respectively, and a ketone functional group (–COCH₃) at the 1-position. Its molecular formula is C₁₁H₁₄O₃, with a molar mass of 194.23 g/mol (calculated). This compound is part of a broader class of aromatic ketones, which are frequently employed as intermediates in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and ligands for metal complexes . The ethoxy and methoxy substituents confer electron-donating effects, activating the aromatic ring toward electrophilic substitution reactions while enhancing lipophilicity compared to hydroxylated analogs .

Properties

CAS No. |

18086-32-3 |

|---|---|

Molecular Formula |

C11H14O3 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

1-(2-ethoxy-5-methoxyphenyl)ethanone |

InChI |

InChI=1S/C11H14O3/c1-4-14-11-6-5-9(13-3)7-10(11)8(2)12/h5-7H,4H2,1-3H3 |

InChI Key |

QHIFTBHIWLURKI-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=C(C=C1)OC)C(=O)C |

Canonical SMILES |

CCOC1=C(C=C(C=C1)OC)C(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural, physical, and reactivity differences between 1-(2-Ethoxy-5-methoxyphenyl)ethan-1-one and related compounds:

Electronic and Reactivity Comparisons

- Electron-Donating vs. Withdrawing Groups : The ethoxy and methoxy groups in the target compound activate the aromatic ring toward electrophilic substitution (e.g., nitration, halogenation) by donating electron density via resonance. In contrast, fluorine (e.g., in 1-(2-Ethoxy-5-fluorophenyl)ethan-1-one) withdraws electron density, reducing ring reactivity .

- Functional Group Reactivity: The hydroxyl group in 1-(2-Hydroxy-5-methoxyphenyl)ethan-1-one enables oxidation to quinones or etherification, whereas the ethoxy group in the target compound is less reactive under acidic conditions but serves as a better leaving group in nucleophilic substitutions .

Physical Properties

- Melting Points : Halogenated derivatives (e.g., 1-(5-Chloro-4-fluoro-2-methoxyphenyl)ethan-1-one) exhibit higher melting points (~137–138°C for similar compounds ) due to increased molecular weight and halogen-induced dipole interactions. The target compound’s alkoxy groups likely result in a lower melting point than hydroxylated analogs.

- Solubility : The ethoxy and methoxy groups enhance solubility in organic solvents (e.g., ethyl acetate, dichloromethane) compared to the polar 1-(2-Hydroxy-5-methoxyphenyl)ethan-1-one, which is more water-soluble .

Pharmacological Relevance

Compounds like 1-((3aS,4S,9bR)-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl)ethan-1-one () demonstrate the role of ethanone derivatives in drug discovery. The target compound’s lipophilicity may enhance blood-brain barrier penetration, while its substituents could modulate binding to receptors like GPER-1 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.